molecular formula C18H25N3O3S B2838019 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034395-61-2

1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2838019
CAS RN: 2034395-61-2
M. Wt: 363.48
InChI Key: XBVHZBILCWPBFH-UHFFFAOYSA-N
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Description

1-Ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as TAK-915 and has been studied for its ability to modulate the GABA-A receptor, which is a target for the treatment of various neurological disorders.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides are known for their inhibitory action on carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. Büyükkıdan et al. (2017) synthesized sulfonamide compounds based on pyrazole derivatives and analyzed their inhibition of human erythrocyte carbonic anhydrase isozymes I and II. The study found that these compounds, along with their metal complexes, exhibited significant inhibitory activity, surpassing that of acetazolamide, a standard inhibitor (Büyükkıdan et al., 2017).

Antimicrobial and Anticancer Properties

Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. The study revealed that several synthesized compounds displayed high antibacterial activities, highlighting the versatility of sulfonamide derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Antiglaucoma Activity

Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their effects on carbonic anhydrase isoenzymes for potential antiglaucoma activity. Their findings suggest that these newly synthesized compounds could offer more potent inhibitory effects compared to traditional inhibitors, indicating their potential in developing antiglaucoma therapies (Kasımoğulları et al., 2010).

Inhibition of Enzymatic Activities

Further research on sulfonamide derivatives, such as those conducted by Kucukoglu et al. (2016), delved into the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides. These compounds were evaluated for their tumor selectivity and inhibitory effects on carbonic anhydrase isoenzymes, demonstrating their potential for medicinal applications (Kucukoglu et al., 2016).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-5-21-14(3)18(13(2)19-21)25(22,23)20(4)11-17-10-15-8-6-7-9-16(15)12-24-17/h6-9,17H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVHZBILCWPBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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